N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-17(11-6-14-4-2-1-3-5-14)20-15-7-9-16(10-8-15)26(23,24)21-18-19-12-13-25-18/h1-13H,(H,19,21)(H,20,22)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZWYNFDEJVKKT-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cinnamamide are bacteria, specifically both Gram-negative and Gram-positive bacteria. The compound has been synthesized to combine thiazole and sulfonamide, groups with known antibacterial activity.
Mode of Action
This compound interacts with its bacterial targets by disrupting their cellular functions. It is often used in conjunction with a cell-penetrating peptide called octaarginine. The compound, in isolation and in complex with octaarginine, displays potent antibacterial activity.
Biochemical Pathways
It is known that the compound disrupts bacterial cellular functions, which likely involves interference with essential biochemical pathways within the bacterial cells.
Pharmacokinetics
The compound’s antibacterial activity suggests that it is able to reach its bacterial targets effectively.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria. The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human red blood cells.
Biological Activity
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cinnamamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies.
Synthesis and Structure
The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with cinnamic acid derivatives. The structural formula can be represented as follows:
This structure incorporates both thiazole and cinnamide moieties, which are known for their diverse biological activities, including anti-tumor and antimicrobial properties.
Antitumor Activity
Several studies have highlighted the anti-proliferative effects of this compound derivatives on various cancer cell lines. For instance, a derivative exhibited an IC50 value of 0.035 μM against Jurkat cells, indicating potent anti-cancer activity with minimal toxicity to non-cancerous cells .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | IC50 (μM) | Toxicity Level |
|---|---|---|---|
| 8f | Jurkat | 0.035 | Low |
| 7a | K562 | Sub-micromolar | Low |
| 8n | A549 | Nanomolar | Low |
The mechanism behind this activity appears to involve the induction of apoptosis in cancer cells, potentially through the activation of specific signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
In addition to its anti-tumor properties, this compound has demonstrated significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | <32.5 µg/mL |
| Escherichia coli | <50 µg/mL |
| Candida albicans | <25 µg/mL |
The antimicrobial mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Antioxidant Activity
Recent studies suggest that this compound derivatives may also act as antioxidants by activating the Nrf2/ARE pathway. This activation leads to increased expression of antioxidant enzymes, enhancing cellular defense against oxidative stress .
Figure 1: Proposed Mechanism of Nrf2 Activation
- Compound interacts with Keap1.
- Nrf2 is released and translocates to the nucleus.
- Induction of antioxidant response genes.
Case Studies
A notable study evaluated the compound's effects in a xenograft mouse model, where it significantly inhibited tumor growth without causing systemic toxicity . Another study focused on its potential as a therapeutic agent for oxidative stress-related diseases, demonstrating its ability to protect hepatocytes from damage induced by reactive oxygen species .
Scientific Research Applications
Based on the search results, the applications of compounds closely related to "N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cinnamamide" are detailed below:
Scientific Research Applications
Anti-Tumor Agents:
- A series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for their anti-proliferative activities in vitro . Compound 8f showed excellent inhibition on K562, Bel7402, A549, and Jurkat cells, ranging from sub-micromolar to nanomolar concentrations . Specifically, 8f inhibited Jurkat cells with an IC50 value of 0.035 μM without apparent toxicity in different non-cancerous cells, suggesting its possible mechanism might be associated with inducing cancer .
Antimicrobial Activity:
- Cinnamamide derivatives have demonstrated potential as antimicrobial therapeutic agents .
- N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide, have been synthesized and investigated for their antibacterial activity . Some compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit antibacterial activity against Gram-negative and Gram-positive bacteria . The incorporation of both thiazole and sulfonamide moieties into a single molecule was designed to target bacterial cell division, which results in a bacteriostatic effect .
Anti-inflammatory Agents:
- Amide-linked small molecules synthesized using a parallel synthesis strategy were evaluated for their inhibitory effects on nitric oxide (NO) using tumor necrosis factor alpha (TNF-α)-induced inflammatory responses in chondrocytes . N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide (HS-Ck) was found to be a potent inhibitor of NO production and inducible nitric oxide synthase (iNOS) expression in TNF-α-stimulated chondrocytes . Biological results indicated that HS-Ck might suppress the expression levels of iNOS and matrix metalloproteinases-13 (MMP-13) activities by downregulating the activation of nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT-3) transcriptional factors .
Aurora Kinase Inhibitors:
- N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent cytotoxic agents against cancer cell lines . These compounds suppressed mitotic histone H3 phosphorylation and caused aberrant mitotic phenotypes and were potent inhibitors of aurora A and B kinases . The potency and selectivity of aurora kinase inhibition correlated with the presence of a substituent at the aniline para-position in these compounds .
Other Applications:
Comparison with Similar Compounds
Table 1: Structural Analogs and Physicochemical Properties
Key Observations :
- Backbone Variations : Replacing cinnamamide with acetamide (e.g., ) reduces structural rigidity but maintains sulfonamide-thiazole pharmacophore activity .
- Heterocycle Replacements : Substituting thiazole with thiadiazole () retains sulfonamide functionality but alters steric and electronic profiles, affecting antimicrobial efficacy .
Key Findings :
- Antitumor Activity : The cinnamamide derivative (target compound) induces apoptosis in cancer cells, while acetamide analogs (e.g., ) target proteolytic enzymes like MMP-9, suggesting divergent mechanisms .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cinnamamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves coupling a sulfathiazole intermediate with cinnamoyl chloride under reflux conditions. For example, diazonium salt formation from p-aminosulfathiazole (using NaNO₂/HCl) followed by coupling with malononitrile or cinnamoyl derivatives in ethanol with anhydrous sodium acetate as a catalyst is critical . Reaction temperature (reflux) and stoichiometric control of reagents (e.g., 1:1 molar ratio of sulfathiazole to cinnamoyl chloride) are vital for achieving yields >75%.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Elemental Analysis : Compare calculated vs. experimental values for C, H, N, S (e.g., C: 47.13% calc. vs. 47.03% found) to assess purity .
- Spectroscopy : ¹H/¹³C NMR (e.g., aromatic protons at δ 7.73–7.81 ppm, methyl singlets at δ 2.19 ppm) and HRMS (ESI-TOF) for molecular ion confirmation .
- Chromatography : Use DCM/EA or Hexane/EA solvent systems for column purification to remove unreacted intermediates .
Q. What in vitro models are suitable for initial biological activity screening?
- Methodological Answer :
- Anticancer Activity : Use MTT assays on human cancer cell lines (e.g., HCT-116 colon carcinoma) at concentrations of 10–100 μM. Compare IC₅₀ values with reference drugs like 5-FU .
- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values (e.g., MIC = 8–32 μg/mL) .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic protocols (e.g., labeling errors in intermediates)?
- Methodological Answer : Cross-validate synthetic steps using orthogonal characterization. For example, in a corrected protocol, mislabeled intermediates (e.g., compounds 7n and 7o in Scheme 1) were resolved by repeating the synthesis and verifying structures via ¹H NMR and HRMS. Reproducibility requires strict adherence to stoichiometry and independent verification of spectral data .
Q. What strategies improve the pharmacokinetic profile of this compound (e.g., metabolic stability)?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability. For example, replacing cinnamoyl with 4-(trifluoromethyl)benzamide increased half-life in rat liver microsomes by 2-fold .
- Prodrug Design : Mask polar sulfamoyl groups with acetyl or morpholine moieties to improve bioavailability .
Q. How to design derivatives for structure-activity relationship (SAR) studies targeting anticancer activity?
- Methodological Answer :
- Core Modifications : Replace the thiazole ring with pyridinyl or quinazolinyl groups to assess heterocyclic effects on apoptosis induction .
- Side-Chain Variations : Attach alkylthio (e.g., benzylthio) or styryl substituents to the phenyl ring and evaluate cytotoxicity trends (e.g., EC₅₀ shifts from 12 μM to 48 μM) .
Q. How does molecular modeling contribute to understanding its mechanism of action?
- Methodological Answer :
- QSAR Analysis : Use CoMFA/CoMSIA models to correlate substituent hydrophobicity (logP) with anticancer potency. For example, a π-π stacking interaction between the cinnamoyl group and EGFR kinase’s ATP-binding pocket was identified via docking simulations .
- Target Prediction : Apply SwissTargetPrediction or AutoDock Vina to prioritize targets (e.g., tubulin or topoisomerase II) based on binding energy scores (< -8 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
